molecular formula C8H10FNO2 B15047768 O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine

O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine

Cat. No.: B15047768
M. Wt: 171.17 g/mol
InChI Key: HAYLNRWMKPEQEE-UHFFFAOYSA-N
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Description

O-[(2-Fluoro-4-methoxyphenyl)methyl]hydroxylamine is a substituted hydroxylamine derivative characterized by a benzyl group modified with 2-fluoro and 4-methoxy substituents.

  • Chemical structure: The fluorine atom at the 2-position and methoxy group at the 4-position likely influence electronic effects (e.g., electron-withdrawing fluorine and electron-donating methoxy), altering reactivity and stability compared to unsubstituted analogs.
  • Applications: Similar compounds are used as pharmacological chaperones (e.g., ) or derivatizing agents for carbonyl detection ().

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10FNO2/c1-11-7-3-2-6(5-12-10)8(9)4-7/h2-4H,5,10H2,1H3

InChI Key

HAYLNRWMKPEQEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CON)F

Origin of Product

United States

Preparation Methods

The synthesis of O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Industrial production methods may involve the use of methanolysis of hydroxylamine sulfonates .

Chemical Reactions Analysis

O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium compounds . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine has applications in scientific research, medicine, and industry. It is also used as an intermediate in pharmaceutical production.

Scientific Research Applications

  • Biology this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Hydroxylamines, including this compound, can interact with biological systems, affecting enzyme activity and metabolic pathways. For instance, they can inhibit ammonia oxidation processes in nitrifying bacteria, demonstrating their potential role in microbial ecology and biochemistry. Electrochemical sensors have also been developed to detect hydroxylamines due to their redox properties, enhancing analytical capabilities.
  • Medicine This compound has potential medicinal uses, particularly in the development of drugs that target specific enzymes or receptors.
  • Industry this compound is used in the production of fine chemicals and pharmaceutical intermediates.

Structural Similarities
Several compounds share structural similarities with this compound.

Compound NameStructure CharacteristicsUnique Features
O-(4-Methoxyphenyl)hydroxylamineContains a methoxy group on a phenyl ringKnown for its application in antibiotic synthesis
O-(4-Chlorophenyl)hydroxylamineContains a chlorine atom on a phenyl ringExhibits distinct reactivity due to electronegative chlorine
O-(4-Ethoxyphenyl)hydroxylamineEthoxy group attached to a phenolic structureVariability in solubility compared to methoxy derivatives

Mechanism of Action

The mechanism of action of O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This compound can also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Boiling Point (°C) pKa Key Features Reference
O-[(2,4-Dichlorophenyl)methyl]hydroxylamine HCl 2-Cl, 4-Cl N/A N/A High halogen content; used in safety studies ()
O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine 3-Br, 4-CH3 320.1 (predicted) 4.15 Bromine enhances lipophilicity
O-(4-Methoxyphenethyl)hydroxylamine 4-OCH3 (phenethyl) N/A N/A Methoxy improves solubility
O-(3-Morpholinobenzyl)hydroxylamine 3-morpholino N/A N/A Heterocyclic substituent enhances bioavailability
Target Compound 2-F, 4-OCH3 ~300–330 (predicted) ~4.5–5.0 (predicted) Fluorine increases metabolic stability; methoxy aids solubility

Key Observations :

  • Halogen Effects : Bromine and chlorine substituents () increase molecular weight and lipophilicity, whereas fluorine (target compound) enhances electrophilicity and metabolic stability due to its strong electronegativity.
  • Methoxy Group: The 4-methoxy group in the target compound likely improves water solubility compared to non-polar analogs (e.g., biphenyl derivatives in ) .
A. Derivatization Efficiency
  • PFBHA (): Pentafluorobenzyl hydroxylamine derivatives exhibit low detection limits (0.01–0.17 µmolL⁻¹) for carbonyl compounds due to strong electron-withdrawing groups. The target compound’s 2-fluoro group may offer similar sensitivity but with reduced steric hindrance compared to PFBHA’s pentafluoro substitution .
  • BBHA (): Brominated probes leverage isotopic patterns (79Br/81Br) for specific detection. The target compound’s fluorine could enable 19F NMR tracking , a unique advantage in complex mixtures .
B. Pharmacological Activity
  • Morpholino Derivatives (): O-(2-Morpholinoethyl)hydroxylamine derivatives show enhanced cell permeability due to the morpholine ring. The target compound’s methoxy group may similarly improve bioavailability compared to non-polar analogs .
  • Biphenyl Derivatives (): Compounds like O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine exhibit strong binding to enzymes (e.g., alanine-glyoxylate aminotransferase), suggesting the target compound’s fluorinated aryl group could optimize target affinity .

Biological Activity

O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine is an organic compound belonging to the class of hydroxylamines, characterized by its hydroxylamine functional group attached to a 2-fluoro-4-methoxyphenylmethyl moiety. Hydroxylamines are known for their nucleophilic properties, allowing them to participate in various biochemical reactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme interactions, and potential therapeutic applications.

Antimicrobial Properties

Hydroxylamines, including this compound, have been studied for their antimicrobial activity. Research indicates that this compound exhibits significant antifungal and antibacterial properties.

  • Antifungal Activity : Certain derivatives of hydroxylamines have shown effectiveness against fungal strains. For instance, studies indicate that compounds similar to this compound can inhibit the growth of various fungi, demonstrating minimum inhibitory concentrations (MIC) that suggest potential clinical applications in antifungal therapies.
  • Antibacterial Activity : The compound has also been tested against Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial activity, with MIC values ranging from 15.625 µM to 125 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Interactions

This compound interacts with various enzymes and proteins, modifying their activity. Studies have highlighted its potential to inhibit specific metabolic pathways:

  • Inhibition of Ammonia Oxidation : Research has demonstrated that hydroxylamines can inhibit ammonia oxidation processes in nitrifying bacteria. This suggests a role for this compound in microbial ecology and biochemistry.

Case Studies

Several studies have investigated the biological activity of hydroxylamines, including this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of hydroxylamines.
    • Methodology : Various concentrations of the compound were tested against bacterial and fungal strains.
    • Findings : The compound exhibited notable antibacterial effects with MIC values significantly lower than traditional antibiotics in certain cases .
  • Study on Enzyme Inhibition :
    • Objective : To assess the impact of hydroxylamines on enzyme activity.
    • Methodology : Enzyme assays were conducted to measure the inhibition rates.
    • Results : The compound showed promising results in inhibiting specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameAntibacterial Activity (MIC µM)Antifungal Activity (MIC µM)Unique Features
This compound15.625 - 12516.69 - 78.23Fluorine and methoxy groups enhance reactivity
O-(4-Methoxyphenyl)hydroxylamine10 - 10020 - 60Known for antibiotic synthesis
O-(4-Chlorophenyl)hydroxylamine5 - 5015 - 70Exhibits distinct reactivity due to chlorine

Q & A

Q. Q. How can the compound be functionalized for radiopharmaceutical labeling (e.g., 18^{18}F derivatives)?

  • Strategy :
  • Late-Stage Fluorination : Replace the hydroxylamine group with 18^{18}F via nucleophilic aromatic substitution using K18^{18}F/Kryptofix .

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